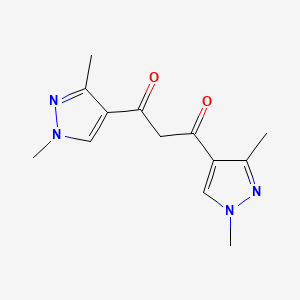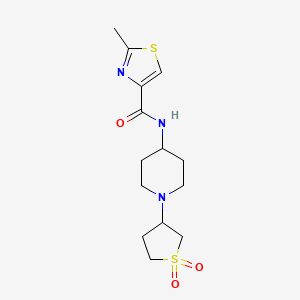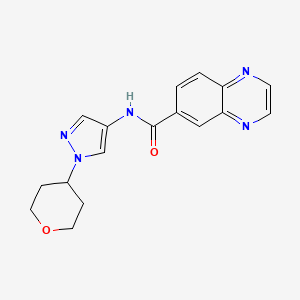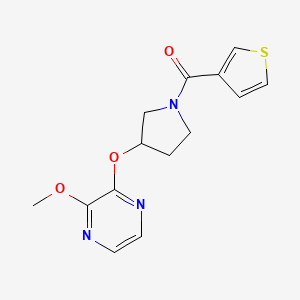
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione” is a heterocyclic ligand that has been used in the synthesis of various complexes . It contains two 1,3-dimethyl-1H-pyrazol-4-yl groups attached to a propane-1,3-dione backbone .
Synthesis Analysis
The synthesis of complexes involving this ligand typically involves the reaction of a metal salt with the ligand in the presence of a base . For example, the reaction of NdCl3 with this ligand and 1,10-phenanthroline in the presence of a base afforded a complex .Molecular Structure Analysis
The structure of the complexes formed with this ligand has been determined by X-ray diffraction analysis . For instance, the structure of a complex formed with NdCl3, this ligand, and 1,10-phenanthroline was determined, and an unstable solvate was obtained from a solution of the complex in dichloromethane .Chemical Reactions Analysis
The chemical reactions involving this ligand typically result in the formation of complexes . The exact reactions and the resulting complexes can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of this ligand and its complexes can vary. For example, a complex formed with this ligand, NdCl3, and 1,10-phenanthroline was found to be an unstable solvate when obtained from a solution in dichloromethane .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
- Synthesis and Characterization in Lanthanide Complexes : 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has been used in the synthesis of novel lanthanide complexes, exhibiting unique photophysical properties. These complexes, such as those with Gd, Yb, and Lu, were synthesized and characterized, showing a monomeric nature and notable luminescence, particularly in the ytterbium complex (Taydakov et al., 2020).
Luminescent Properties in Various Complexes
- Luminescence in Eu Complexes : The compound demonstrates bright orange-red luminescence in both solid state and solution when forming a complex with Europium (Eu), indicating its potential for applications in photoluminescent materials (Taydakov et al., 2011).
- Photophysical Studies in Neodymium(III) Complex : The reaction of Neodymium(III) with 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has been studied, revealing interesting photophysical properties and suggesting potential applications in the field of photo-luminescence (Taidakov et al., 2014).
Coordination Chemistry and Molecular Structure
- Chelating and Bridging Modes : This compound has been used to form complexes with metals like copper, zinc, and cobalt, showcasing its ability to act as a chelating agent and form unique molecular structures (Potapov et al., 2012).
Applications in Luminescent Materials
- Luminescence in Holmium(III) Complex : The compound has been used in the formation of a Holmium(III) complex, demonstrating its capability to sensitize luminescence, which is crucial for applications in luminescent materials and technologies (Komissar et al., 2019).
Eigenschaften
IUPAC Name |
1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXBRZDNDKQNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)


![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)

![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)


![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)
